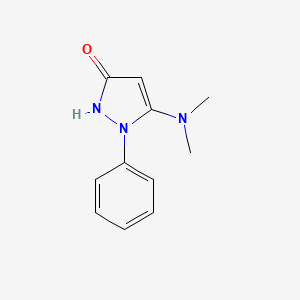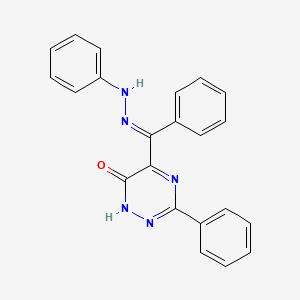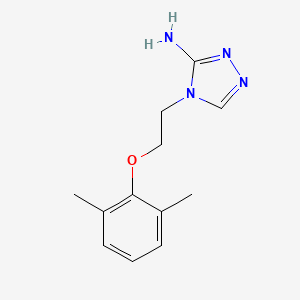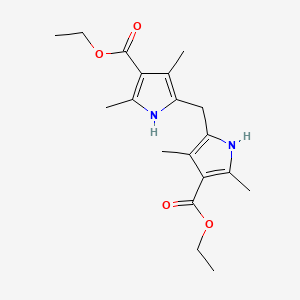
1,2,4,7,9-Pentabromo-dibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,7,9-Pentabromo-dibenzofuran is a brominated derivative of dibenzofuran, a polycyclic aromatic compound. Its molecular formula is C₁₂H₃Br₅O, and it has a molecular weight of 562.672 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,4,7,9-Pentabromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The process typically involves the use of bromine or bromine-containing reagents under controlled conditions. The reaction is carried out in a solvent such as chloroform or carbon tetrachloride, with the addition of a catalyst like iron(III) bromide to facilitate the bromination process. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the desired positions on the dibenzofuran ring.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4,7,9-Pentabromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated dibenzofuran derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various functionalized dibenzofuran derivatives, while oxidation and reduction reactions can lead to different oxidation states and bromination patterns.
Applications De Recherche Scientifique
1,2,4,7,9-Pentabromo-dibenzofuran has several scientific research applications:
Environmental Science: It is studied for its potential environmental impact and behavior as a persistent organic pollutant.
Materials Chemistry: The compound is used in the synthesis of advanced materials, including flame retardants and polymers.
Biological Studies: Research is conducted to understand its biological activity and potential toxicological effects.
Analytical Chemistry: It serves as a reference compound in analytical methods for detecting and quantifying brominated dibenzofurans in environmental samples.
Mécanisme D'action
The mechanism of action of 1,2,4,7,9-Pentabromo-dibenzofuran involves its interaction with biological molecules and environmental matrices. The bromine atoms enhance its reactivity and persistence, allowing it to interact with various molecular targets. In biological systems, it can bind to proteins and DNA, potentially leading to toxic effects. The pathways involved include oxidative stress and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,7,8-Hexachlorodibenzofuran: Another halogenated dibenzofuran with similar environmental and toxicological properties.
2,3,7,8-Tetrachlorodibenzodioxin: A well-known toxic compound with structural similarities to dibenzofurans.
1,2,3,4,6,7,8-Heptachlorodibenzofuran: A highly chlorinated dibenzofuran with similar persistence and bioaccumulation potential.
Uniqueness
1,2,4,7,9-Pentabromo-dibenzofuran is unique due to its specific bromination pattern, which influences its chemical reactivity and environmental behavior. Compared to chlorinated analogs, brominated dibenzofurans often exhibit different toxicological profiles and environmental persistence, making them distinct in their applications and impact.
Propriétés
Numéro CAS |
68795-14-2 |
|---|---|
Formule moléculaire |
C12H3Br5O |
Poids moléculaire |
562.7 g/mol |
Nom IUPAC |
1,2,4,7,9-pentabromodibenzofuran |
InChI |
InChI=1S/C12H3Br5O/c13-4-1-5(14)9-8(2-4)18-12-7(16)3-6(15)11(17)10(9)12/h1-3H |
Clé InChI |
KYCXSUKOCJIDGC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1OC3=C2C(=C(C=C3Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-1-(2-nitrophenyl)-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12904497.png)

![Dimethyl 4,4'-[(2,4-dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoate](/img/structure/B12904507.png)

![Ethanone, 1-[4-[(1H-indol-3-ylmethylene)amino]phenyl]-](/img/structure/B12904523.png)
![Furan, tetrahydro-2-methyl-5-[(phenylseleno)methyl]-](/img/structure/B12904524.png)
![6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12904531.png)
![4-Amino-N-[1-(2-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide](/img/structure/B12904542.png)



![7-Fluoro-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12904571.png)

